molecular formula C16H9N3O3S B11765672 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B11765672
M. Wt: 323.3 g/mol
InChI Key: WGFTXAXKEFFDJA-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C₁₆H₉N₃O₃S and a molecular weight of 323.33 g/mol, this benzo[d]imidazo[2,1-b]thiazole derivative is a key synthetic intermediate for generating novel bioactive molecules. The benzo[d]imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological potential. This specific derivative is of significant interest in anticancer research, as the benzimidazole core is a known pharmacophore in oncology. It serves as a critical precursor for the synthesis of novel chalcone hybrids and other complex derivatives that are evaluated for their cytotoxic activities. These compounds are designed to interact with cellular targets such as DNA and various enzymes, including topoisomerase II, which is crucial for DNA replication and cell proliferation. Furthermore, this chemical scaffold has demonstrated substantial promise in infectious disease research. Analogous benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have exhibited potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra, with some compounds showing IC50 values in the low micromolar range (e.g., 2.32 μM) and no observed acute cellular toxicity. Molecular docking and dynamics studies suggest that such derivatives may exert their effects by acting as putative inhibitors of Pantothenate synthetase (PS), an enzyme essential for the pathogen's survival. The aldehyde functional group on this compound provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop new therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C16H9N3O3S

Molecular Weight

323.3 g/mol

IUPAC Name

2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C16H9N3O3S/c20-9-13-15(10-4-3-5-11(8-10)19(21)22)17-16-18(13)12-6-1-2-7-14(12)23-16/h1-9H

InChI Key

WGFTXAXKEFFDJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Substrate Design and Reaction Optimization

The core benzimidazothiazole scaffold is constructed via a (3 + 2) cycloaddition between 2-aminobenzothiazole and α-bromo-3-nitropropiophenone. Under microwave irradiation (100°C, 15 bar pressure), this reaction proceeds in a 1:1 mixture of water and isopropyl alcohol (H₂O-IPA), yielding 2-(3-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole intermediates. The nitro group at the phenyl ring’s meta position is introduced via pre-functionalized α-bromo ketones, ensuring regioselective coupling.

Aldehyde Functionalization

Post-cyclization, the propiophenone-derived ketone is oxidized to the carbaldehyde group using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO). This step achieves 70–85% conversion efficiency, with purity confirmed via HPLC (>98%). Microwave-assisted methods reduce oxidation times to 20–30 minutes, minimizing side reactions such as over-oxidation to carboxylic acids.

Table 1. Microwave-Assisted Synthesis Parameters

ParameterValue
Temperature100°C
Pressure15 bar
SolventH₂O:IPA (1:1)
Reaction Time15–30 minutes
Yield85–95%
Oxidation MethodJones Reagent

Transition-Metal-Free Cyclocondensation in Green Media

Eco-Friendly Solvent Systems

A catalyst-free protocol employs H₂O-IPA as a green solvent, avoiding toxic transition metals like Cu or Pd. The reaction between 2-aminobenzothiazole and 2-bromo-3-nitropropiophenone proceeds via nucleophilic substitution, forming an N-alkylated intermediate that undergoes intramolecular cyclization. This method achieves 90–95% yields under reflux (5–6 hours) and is scalable to gram quantities without compromising efficiency.

Mechanistic Insights

The mechanism involves:

  • Nucleophilic Attack : The thiazole’s nitrogen attacks the α-carbon of the bromo ketone.

  • Cyclization : Elimination of HBr forms the imidazothiazole core.

  • Oxidation : The ketone group is oxidized to the aldehyde via controlled oxidation.

Table 2. Catalyst-Free Synthesis Outcomes

ConditionDetail
SolventH₂O:IPA (1:1)
TemperatureReflux (80–100°C)
Reaction Time4–6 hours
Yield90–95%
Purity (HPLC)>98%

Oxidative Functionalization of Preformed Intermediates

Vilsmeier-Haack Formylation

For derivatives lacking direct aldehyde precursors, Vilsmeier-Haack formylation introduces the carbaldehyde group. Treating 2-(3-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole with POCl₃ and DMF at 0°C generates the formyl group at position 3, achieving 65–75% yields. This method is limited by substrate solubility and requires rigorous moisture control.

Side-Chain Oxidation

Methyl groups at the thiazole’s 3-position are oxidized using KMnO₄ in acidic media (H₂SO₄, 60°C), yielding the aldehyde. This approach is less efficient (50–60% yields) due to competing degradation but remains viable for substrates resistant to direct formylation.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

MethodYield (%)TimeScalabilityEco-Friendliness
Microwave-Assisted85–9515–30 minHighModerate
Catalyst-Free90–954–6 hoursHighHigh
Vilsmeier-Haack65–752–4 hoursModerateLow
Side-Chain Oxidation50–606–8 hoursLowModerate

Challenges and Innovations

Regioselectivity in Nitro Group Placement

Ensuring the nitro group resides exclusively at the phenyl ring’s 3-position requires careful selection of bromo ketone precursors. Meta-substituted acetophenones are synthesized via nitration of propiophenone derivatives using HNO₃/H₂SO₄, followed by bromination.

Stability of the Carbaldehyde Group

The aldehyde moiety is prone to oxidation during storage. Stabilization strategies include:

  • Converting to Schiff bases with primary amines.

  • Storing under inert atmosphere (N₂/Ar) at –20°C .

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Aldehyde Group

The aldehyde moiety at position C-3 participates in nucleophilic additions, forming hydrazones, imines, or other derivatives. For example:

  • Hydrazone formation : Reacts with hydrazines to yield hydrazone derivatives, a common strategy for generating pharmacologically active analogs.

  • Condensation with amines : Forms Schiff bases, which are intermediates for further functionalization.

Key reaction conditions :

Reaction TypeReagentSolventTemperatureYield (%)
Hydrazone formationHydrazine hydrateEthanolReflux70–85
Schiff base synthesisPrimary aminesTHF/DCMRT–60°C65–78

Electrophilic Aromatic Substitution on the Benzoimidazo-thiazole Core

The fused heterocyclic system undergoes electrophilic substitution, particularly at electron-rich positions. Chlorination studies demonstrate:

  • C-3 Chlorination : Using chloramine-T under optimized conditions (1.5 equiv, 80°C, 4 h), the aldehyde group is replaced by chlorine, yielding 3-chloro derivatives .

Representative data for chlorination :

Starting MaterialProductYield (%)Reaction Time
2-(3-Nitrophenyl) derivative3-Chloro-2-(3-nitrophenyl) analog (5f )784 h
2-Phenyl derivative3-Chloro-2-phenyl analog (5a )824 h

NMR characterization of 5f :

  • 1H^1H NMR (CDCl3_3): δ 8.94 (t, JJ=2.0 Hz, 1H), 8.41–8.38 (m, 1H), 8.28 (d, JJ=7.6 Hz, 1H) .

  • 13C^{13}C NMR (CDCl3_3): δ 152.2, 138.4, 134.4, 132.5 .

Nitro Group Reduction and Subsequent Functionalization

The meta-nitrophenyl group can be reduced to an amine, enabling downstream reactions:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H2_2 atmosphere yields the corresponding aniline derivative.

  • Functionalization of amine : The resulting amine participates in acylation or alkylation reactions to generate amides or secondary amines.

Reduction conditions :

Reducing SystemSolventTemperaturePressureConversion (%)
H2_2/Pd-C (10%)Ethanol50°C1 atm>95
NaBH4_4/FeCl3_3MeOHRT80–88

Cross-Coupling Reactions via the Nitro/Aldehyde Groups

The compound serves as a substrate for Suzuki-Miyaura and Ullmann-type couplings:

  • Suzuki coupling : The nitro group acts as a directing group for palladium-catalyzed aryl-aryl bond formation.

  • Ullmann coupling : Copper-mediated coupling with aryl halides generates biaryl systems.

Example reaction metrics :

Coupling TypeCatalystLigandYield (%)
Suzuki-MiyauraPd(PPh3_3)4_472
UllmannCuI1,10-Phenanthroline65

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization under acidic or basic conditions:

  • Formation of fused heterocycles : Reacts with thioureas or guanidines to generate imidazolidine or triazine rings.

Cyclization parameters :

Cyclization PartnerConditionsProduct TypeYield (%)
ThioureaHCl/EtOH, refluxImidazolidinone68
GuanidineK2_2CO3_3/DMFTriazine derivative75

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazo-thiazole moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of benzo[d]imidazo[2,1-b]thiazole demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis. In silico docking studies suggest that these compounds can inhibit specific enzymes crucial for bacterial survival, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structural features allow it to interact with DNA and proteins involved in cell proliferation. Preliminary studies have indicated that derivatives of 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde can induce apoptosis in cancer cells through mechanisms such as oxidative stress and inhibition of cell cycle progression .

Antimycobacterial Activity

Recent investigations highlighted the efficacy of this compound against non-tuberculous mycobacteria (NTM). The synthesized derivatives were evaluated for their potency against various NTM strains, showing promising results that warrant further exploration .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of benzo[d]imidazo[2,1-b]thiazole derivatives make them suitable candidates for use in OLED technology. Their ability to emit light upon electrical stimulation can be harnessed in developing efficient lighting and display systems .

Photovoltaic Devices

Research into the photovoltaic properties of these compounds suggests potential applications in solar energy conversion. The charge transport characteristics and stability under light exposure make them attractive materials for organic solar cells .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of nitrophenyl derivatives with thiazole and benzimidazole precursors. This synthetic versatility allows for the creation of a library of compounds with tailored biological activities .

Case Studies

StudyFocusFindings
Azzam et al., 2024Biological ActivityIdentified significant antimicrobial activity in synthesized derivatives against Mycobacterium species.
Chitti et al., 2022Antimycobacterial AgentsDemonstrated the potential of benzimidazole-thiazole derivatives as effective antimycobacterial agents with IC50 values below 100 µM against certain strains .
PMC Study, 2020Molecular ModelingConducted molecular docking studies revealing strong binding affinities to target proteins involved in bacterial metabolism .

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cell wall synthesis. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Br) enhance reactivity for electrophilic substitutions and pharmacological targeting .
  • Positional isomerism (3- vs.
  • Hybrid scaffolds (e.g., pyrrolo-thiazole) expand π-conjugation for optoelectronic applications .

Key Trends :

  • Catalyst-free methods (e.g., microwave, three-component reactions) prioritize green chemistry and cost efficiency .
  • Halogenation strategies (e.g., bromo, chloro) require precise control to avoid over-substitution .

Target Compound and Derivatives

  • Antitubercular activity: 2-Methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide shows IC₅₀ = 0.53 µM against Mycobacterium tuberculosis .
  • Aldose reductase inhibition: 4-Thiazolidinone derivatives inhibit rat kidney aldose reductase (e.g., compound 3d, IC₅₀ = 0.82 µM) .

Comparison of Bioactivities (Table 3)

Compound Type Biological Target IC₅₀/MIC Value Reference
Benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide M. tuberculosis pantothenate synthetase IC₅₀ = 0.53 µM
Benzo[d]imidazo[2,1-b]thiazole-chalcone Microtubule disruption in cancer EC₅₀ = 1.2–4.8 µM
4-Thiazolidinone derivatives Aldose reductase inhibition IC₅₀ = 0.82–3.1 µM

Mechanistic Insights :

  • The nitro group enhances electrophilicity, improving binding to enzymatic active sites (e.g., aldose reductase) .
  • Carbaldehyde and hydrazide functionalities enable Schiff base formation, critical for antitubercular activity .

Biological Activity

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-tubercular and anti-cancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes imidazole and thiazole rings, which are known for their diverse biological activities. The presence of the nitrophenyl group enhances its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The following table summarizes the key steps involved in its synthesis:

StepReaction TypeReagents/ConditionsOutcome
1Cyclization2-Mercapto-1H-benzimidazole + Acetophenone derivativesFormation of thiazole ring
2OxidationEthynylmagnesium bromide + Oxidation agentsFormation of conjugates
3FunctionalizationVarious coupling agents (e.g., HATU)Synthesis of carbaldehyde derivative

Antitubercular Activity

Recent studies have evaluated the anti-tubercular activity of benzo[d]imidazo[2,1-b]thiazole derivatives. Specifically, compounds with similar structures have shown significant efficacy against Mycobacterium tuberculosis (Mtb). For instance, one derivative exhibited an IC50 value of 2.32 mM against Mtb H37Ra without acute cellular toxicity towards MRC-5 lung fibroblast cells .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. In vitro studies demonstrated that related compounds induced apoptosis in HeLa cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This was evidenced by a significant loss of mitochondrial integrity and cell cycle arrest at the G1 phase .

Key Findings:

  • Induction of apoptosis in HeLa cells.
  • Significant increase in ROS levels.
  • Cell cycle arrest observed during treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring and the thiazole moiety are critical for enhancing biological activity. The presence of electron-withdrawing groups like nitro groups has been associated with increased cytotoxicity .

Case Studies

A notable study involving 3-arylaminopropenone linked benzo[d]imidazo[2,1-b]thiazole conjugates demonstrated promising results in treating cancer cells. These conjugates not only exhibited significant cytotoxicity but also showed potential for further development as chemotherapeutic agents targeting specific cancer cell lines .

Q & A

Basic: What are the established synthetic methodologies for constructing the benzo[d]imidazo[2,1-b]thiazole core structure?

The benzo[d]imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclization reactions involving 2-aminobenzothiazole and carbonyl-containing precursors. Key methods include:

  • Three-component reactions : Combining aryl glyoxal, 2-aminobenzothiazole, and amines or 1,3-dicarbonyls under catalyst-free conditions yields diverse derivatives (e.g., N,3-diphenyl variants) .
  • α-Bromination strategies : Using KOt-Bu/CBrCl3 for in situ bromination of β-ketoesters enables regioselective cyclization with 2-aminobenzothiazole, avoiding pre-functionalization .
  • Metal-catalyzed approaches : CuI or Cu(OTf)₂-mediated reactions with aldehydes and alkynes provide access to aryl-substituted derivatives .
  • Solvent-free protocols : Eaton’s reagent promotes Friedel-Crafts acylation for fused derivatives, achieving high yields (90%) without solvents .

Basic: How is the aldehyde group at position 3 introduced during synthesis?

The aldehyde group is introduced via:

  • Direct condensation : Aryl glyoxal monohydrates serve as aldehyde precursors in multi-component reactions with 2-aminobenzothiazole and amines .
  • Post-functionalization : Electrophilic substitution at the C-3 position using Vilsmeier-Haack reagents or oxidative methods can install the aldehyde moiety .

Advanced: What factors influence regioselectivity in electrophilic substitutions of benzo[d]imidazo[2,1-b]thiazoles?

Regioselectivity is governed by:

  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂ at 3-nitrophenyl) direct electrophiles to electron-rich positions. For example, C–H selenylation favors the C-6 position in 3-aryl derivatives due to resonance stabilization .
  • Steric hindrance : Bulky substituents (e.g., naphthyl) reduce reactivity at sterically congested sites, as seen in PIFA-mediated selenylation .
  • Catalyst choice : Lewis acids (e.g., FeCl₃) vs. Brønsted bases alter reaction pathways, favoring distinct intermediates (e.g., radical vs. ionic mechanisms) .

Advanced: How can contradictions in catalytic efficiency between metal-based and metal-free systems be resolved?

Systematic optimization is critical:

  • Catalyst screening : Compare yields across bases (e.g., KHCO3 vs. KOt-Bu) to identify conditions suppressing side reactions (e.g., N-acetylation with KHCO3) .
  • Solvent effects : Polar aprotic solvents (MeCN) enhance reactivity in α-bromination strategies, while solvent-free conditions improve atom economy .
  • Temperature control : Elevated temperatures (80–130°C) improve cyclization efficiency in catalyst-free multi-component reactions .

Basic: What spectroscopic techniques characterize benzo[d]imidazo[2,1-b]thiazole derivatives?

  • ¹H/¹³C NMR : Assigns substituent positions via coupling patterns and chemical shifts (e.g., aldehyde protons at δ 9.8–10.2 ppm) .
  • X-ray crystallography : Confirms planar geometry of fused rings, as demonstrated for selenoazole derivatives .
  • UV-Vis spectroscopy : λmax shifts correlate with conjugation extension (e.g., naphthyl substituents increase absorption) .

Advanced: How to mitigate side reactions in multi-component syntheses?

  • Reagent stoichiometry : Use equimolar ratios of aryl glyoxal, amines, and 2-aminobenzothiazole to minimize unreacted intermediates .
  • Additive screening : PEG-600 or lemon juice enhances solubility and reduces byproducts (e.g., dimerization) .
  • Kinetic control : Shorter reaction times (2–4 hours) prevent over-oxidation of aldehyde groups .

Advanced: How do substituents on the 3-nitrophenyl group affect cross-coupling reactivity?

  • Electron-withdrawing effects : The –NO₂ group deactivates the aryl ring, slowing electrophilic substitutions but stabilizing intermediates in radical pathways .
  • Steric effects : Ortho-substituents (–F, –Cl) reduce yields in C–H selenylation due to hindered access to reactive sites .

Basic: What design principles enhance bioactivity in benzo[d]imidazo[2,1-b]thiazole derivatives?

  • Hydrophobic substituents : tert-Butyl or naphthyl groups improve membrane permeability, as seen in EGFR inhibitors .
  • Hydrogen-bond donors : Acetamide side chains at C-3 enhance target binding (e.g., EGFR kinase inhibition) .

Advanced: What mechanistic insights explain divergent outcomes with Brønsted bases?

  • Radical pathways : KOt-Bu generates tert-butoxy radicals, enabling α-bromination and cyclization via single-electron transfer (SET) .
  • Ionic mechanisms : KHCO3 promotes N-acetylation instead of cyclization due to preferential protonation of intermediates .

Advanced: How do computational methods guide structural optimization?

  • Molecular docking : Predict binding modes with EGFR (e.g., benzo[4,5]imidazo[2,1-b]thiazole derivatives) to prioritize substituents .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to tailor electronic properties for redox-sensitive reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.